2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid is an organic compound with a distinct molecular structure characterized by the presence of tert-butoxycarbonyl (Boc) protecting group and a biphenyl core
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid typically involves several steps:
Synthetic Routes and Reaction Conditions
One common method begins with the preparation of 4-phenylbenzylamine, which undergoes protection with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the Boc-protected intermediate.
The Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including efficient reaction conditions, purification methods, and handling of reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid can undergo various chemical reactions, including:
Types of Reactions
Oxidation: : The biphenyl moiety can be oxidized to introduce functional groups.
Reduction: : Reduction of the acid group to the corresponding alcohol.
Substitution: : Nucleophilic substitution at the Boc-protected amine or the biphenyl core.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminium hydride.
Substitution: : Halogenation using reagents like bromine or chlorination under specific conditions.
Major Products
Oxidation: : Biphenyl derivatives with additional functional groups.
Reduction: : Biphenyl alcohol derivatives.
Substitution: : Halogenated biphenyl compounds or Boc-protected derivatives with new functional groups.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid has extensive applications across various scientific fields:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
A starting material for the preparation of functionalized biphenyl derivatives.
Biology
Medicine
As a precursor for developing pharmaceutical compounds, particularly those targeting enzymes or receptors with affinity for biphenyl structures.
Industry
Used in the manufacture of materials with specific electronic or optical properties due to the unique structure of the biphenyl core.
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid exerts its effects involves interactions at the molecular level:
Molecular Targets and Pathways
In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biochemical pathways.
The biphenyl structure is known for its ability to participate in π-π interactions, potentially affecting protein-ligand binding or self-assembly in materials science.
Comparison with Similar Compounds
Compared to other biphenyl derivatives or Boc-protected amino acids, 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid offers unique features:
Uniqueness
The combination of Boc-protected amine and biphenyl core provides distinct reactivity and functionalization opportunities.
Similar Compounds
Other biphenyl derivatives like 4-biphenylcarboxylic acid, biphenyl-4-amine.
Boc-protected amino acids like N-Boc-glycine, N-Boc-alanine.
Properties
CAS No. |
369403-44-1 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.